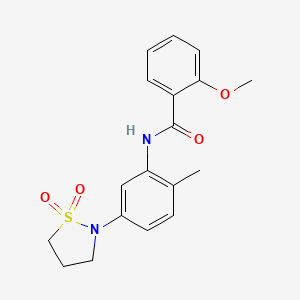
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with potential pharmacological activities and methods for their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of substituted pyrazole derivatives from benzamides suggests a versatile approach to creating a range of compounds with potential anti-inflammatory activities . The use of Cp*Rh(III) catalysis for the annulation of N-methoxybenzamide indicates a method for constructing complex molecules like quinazolin-4(3H)-one derivatives . Additionally, the design and synthesis of a compound with antiproliferative activity against cancer cell lines demonstrate the therapeutic potential of benzamide derivatives . The reductive chemistry of a hypoxia-selective cytotoxin also highlights the reactivity of nitrobenzamide derivatives under hypoxic conditions .
Synthesis Analysis
The synthesis of benzamide derivatives involves various starting materials and reagents. For example, the preparation of substituted pyrazole derivatives from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide involves reactions with methylhydrazine or phenylhydrazine to afford pyrazoline derivatives . The annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one using Cp*Rh(III) catalysis is another synthetic route that leads to the formation of quinazolin-4(3H)-one derivatives . The synthesis of antiproliferative benzamide derivatives can involve condensation reactions, as seen in the preparation of a compound with a 2-chlorothieno[3,2-d]pyrimidin-4-yl moiety . These methods demonstrate the diverse synthetic strategies employed to create benzamide derivatives with various biological activities.
Molecular Structure Analysis
The molecular structures of benzamide derivatives are characterized using spectroscopic methods and, in some cases, X-ray crystallography. The crystal structure of a particular antiproliferative benzamide derivative was determined, revealing its tetragonal system and space group . Density functional theory (DFT) calculations can be used to optimize geometric bond lengths and angles, providing a theoretical comparison to experimental X-ray diffraction values . These analyses are crucial for understanding the molecular geometry and potential interaction sites of benzamide derivatives.
Chemical Reactions Analysis
Benzamide derivatives can undergo a variety of chemical reactions. The reductive chemistry of nitrobenzamide derivatives, for example, involves enzymatic reduction under hypoxic conditions, leading to the formation of amine or hydroxylamine groups . The reactivity of these compounds is influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the site and rate of reduction. The formation of cyclization products and the stability of the resulting amines and hydroxylamines are also important considerations in the chemical behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and nitro groups can affect these properties. The pharmacological screening of synthesized compounds provides information on their toxicity and biological activities, such as anti-inflammatory and antiproliferative effects . The molecular electrostatic potential (MEP) surface map obtained from theoretical calculations can give insights into the reactive sites of the molecules and their potential interactions with biological targets . These properties are essential for the development of benzamide derivatives as therapeutic agents.
Scientific Research Applications
Synthetic Pathways and Biological Interest
Compounds structurally related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide, particularly those with benzazole derivatives, are of significant interest due to their diverse biological activities. Synthetic chemists focus on developing new procedures to access compounds with guanidine moieties, as these structures, including 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim, display a variety of biological activities such as cytotoxic effects and inhibition of cell proliferation via angiogenesis and apoptosis. These efforts are aimed at developing new pharmacophores for therapeutic agents (Rosales-Hernández et al., 2022).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, including those structurally related to the compound of interest, are used to measure amyloid in vivo in the brains of patients with Alzheimer's disease. This technique is a breakthrough in understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain, enabling early detection of Alzheimer's disease and the evaluation of new anti-amyloid therapies (Nordberg, 2007).
Plastic Scintillators for Radiation Detection
Research into plastic scintillators based on polymethyl methacrylate, with various luminescent dyes, demonstrates the potential for chemical compounds, including those similar to this compound, in enhancing radiation detection technologies. These materials are explored for their scintillation efficiency, optical transparency, and stability under thermal, light, and radiation damage, contributing to advancements in scientific instruments and experimental techniques (Salimgareeva & Kolesov, 2005).
Oxazolidinones: Antimicrobial Applications
Oxazolidinones, including analogues of the specified compound, represent a novel chemical class of synthetic antimicrobial agents. These compounds exhibit unique mechanisms of protein synthesis inhibition and display bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. This highlights the compound's potential framework for developing new antimicrobial agents with favorable pharmacokinetic and toxicity profiles (Diekema & Jones, 2000).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein involved in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase. By interacting with this target, the compound can influence cell proliferation and growth.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its interaction with CDK2
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to changes in cell proliferation and growth, given its interaction with CDK2 . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide are not fully understood yet. It is known to interact with certain biomolecules. For instance, it has been found to interact with cyclin-dependent kinase 2 in humans
Cellular Effects
It is known to be a potent and selective activator of Nrf2, a transcription factor that plays a critical role in antioxidant and cytoprotective responses. This suggests that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-8-9-14(20-10-5-11-25(20,22)23)12-16(13)19-18(21)15-6-3-4-7-17(15)24-2/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGIBPADVBZBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2515564.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2515565.png)
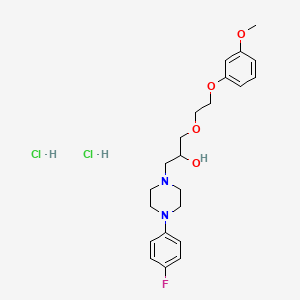

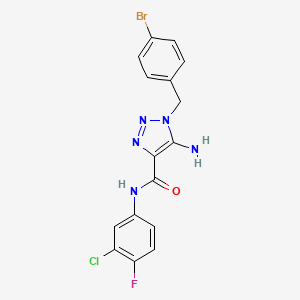
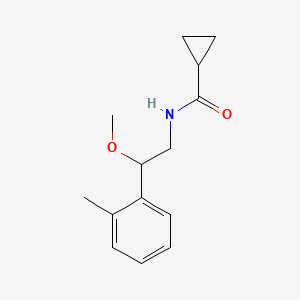
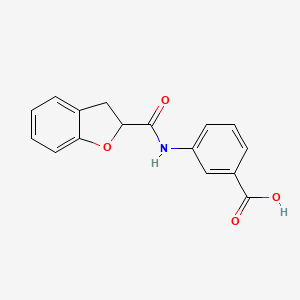


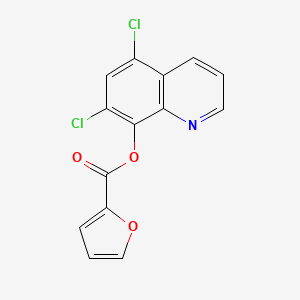

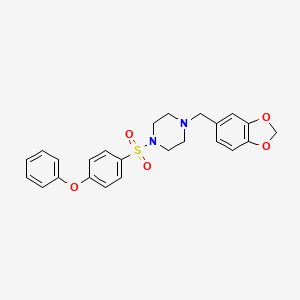

![(Z)-methyl 4-((3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2515587.png)